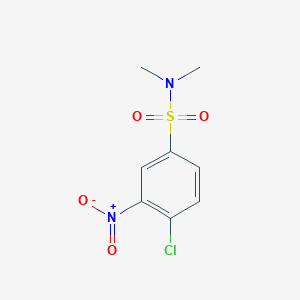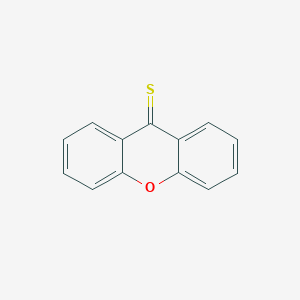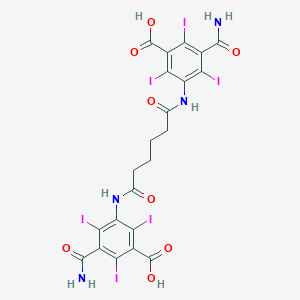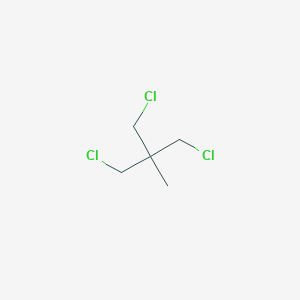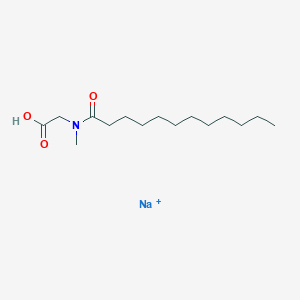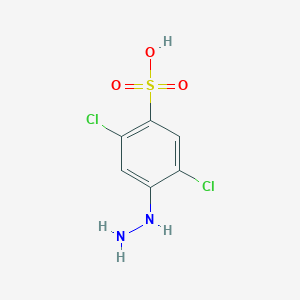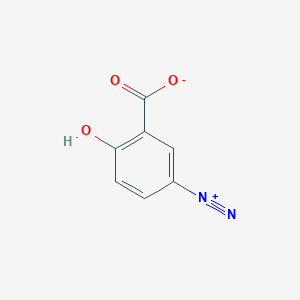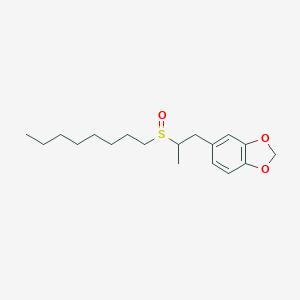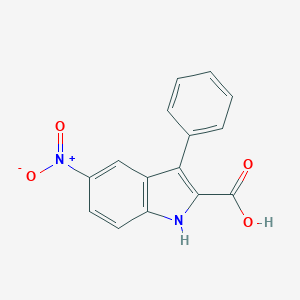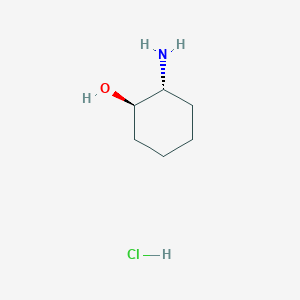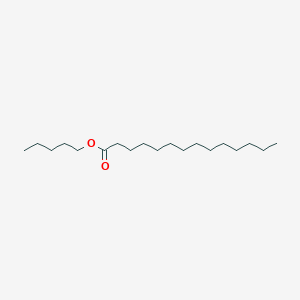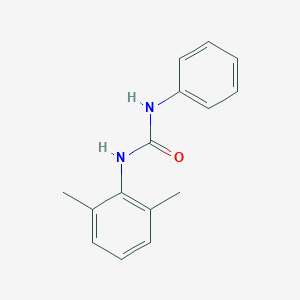
1-(2,6-Dimethylphenyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-3-phenylurea, also known as DPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is a urea derivative that has a phenyl group attached to the nitrogen atom.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-phenylurea is not fully understood. However, studies have shown that 1-(2,6-Dimethylphenyl)-3-phenylurea inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(2,6-Dimethylphenyl)-3-phenylurea has also been found to disrupt the cell cycle of cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
1-(2,6-Dimethylphenyl)-3-phenylurea has been found to have a wide range of biochemical and physiological effects. In cancer cells, 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In plants, 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to inhibit the activity of certain enzymes that are involved in the synthesis of amino acids, leading to plant death. In material science, 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to enhance the mechanical properties of certain materials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,6-Dimethylphenyl)-3-phenylurea in lab experiments is its high purity and stability. 1-(2,6-Dimethylphenyl)-3-phenylurea is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1-(2,6-Dimethylphenyl)-3-phenylurea is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(2,6-Dimethylphenyl)-3-phenylurea research. One area of research is the development of novel materials using 1-(2,6-Dimethylphenyl)-3-phenylurea as a building block. Another area of research is the investigation of 1-(2,6-Dimethylphenyl)-3-phenylurea as a potential anti-tumor agent. Additionally, more studies are needed to fully understand the mechanism of action of 1-(2,6-Dimethylphenyl)-3-phenylurea and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,6-Dimethylphenyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to have herbicidal properties, anti-tumor activity, and has been used as a building block in the synthesis of novel materials. While the mechanism of action of 1-(2,6-Dimethylphenyl)-3-phenylurea is not fully understood, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(2,6-Dimethylphenyl)-3-phenylurea has a wide range of biochemical and physiological effects and is relatively easy to synthesize, making it readily available for research purposes. There are several future directions for 1-(2,6-Dimethylphenyl)-3-phenylurea research, including the development of novel materials and the investigation of 1-(2,6-Dimethylphenyl)-3-phenylurea as a potential anti-tumor agent.
Synthesemethoden
The synthesis of 1-(2,6-Dimethylphenyl)-3-phenylurea involves the reaction of 2,6-dimethylaniline and phenylisocyanate in the presence of a catalyst such as triethylamine. The reaction yields 1-(2,6-Dimethylphenyl)-3-phenylurea as a white crystalline solid. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-3-phenylurea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to have herbicidal properties and can be used as a selective herbicide. In medicine, 1-(2,6-Dimethylphenyl)-3-phenylurea has been investigated for its potential as an anti-tumor agent. In material science, 1-(2,6-Dimethylphenyl)-3-phenylurea has been used as a building block in the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
13262-44-7 |
|---|---|
Produktname |
1-(2,6-Dimethylphenyl)-3-phenylurea |
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H16N2O/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
KQUIMGLCJSOHFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
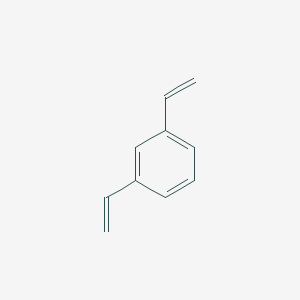
![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
